molecular formula C28H46O4 B14701611 Didecan-2-yl benzene-1,2-dicarboxylate CAS No. 26854-65-9

Didecan-2-yl benzene-1,2-dicarboxylate

Cat. No.: B14701611
CAS No.: 26854-65-9
M. Wt: 446.7 g/mol
InChI Key: CZTAPVBKUXXDLY-UHFFFAOYSA-N
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Description

Didecan-2-yl benzene-1,2-dicarboxylate is a diester derivative of benzene-1,2-dicarboxylic acid, where two decyl (10-carbon) alkyl chains are esterified at the 2-position of the benzene ring. This compound belongs to the family of aromatic dicarboxylate esters, which are widely studied for their diverse applications in material science, pharmaceuticals, and agrochemicals. These analogs differ primarily in alkyl chain length, which influences molecular weight, solubility, volatility, and biological activity .

Properties

CAS No.

26854-65-9

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

IUPAC Name

didecan-2-yl benzene-1,2-dicarboxylate

InChI

InChI=1S/C28H46O4/c1-5-7-9-11-13-15-19-23(3)31-27(29)25-21-17-18-22-26(25)28(30)32-24(4)20-16-14-12-10-8-6-2/h17-18,21-24H,5-16,19-20H2,1-4H3

InChI Key

CZTAPVBKUXXDLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Didecan-2-yl benzene-1,2-dicarboxylate is typically synthesized through the esterification of phthalic anhydride with decyl alcohols. The reaction is catalyzed by an acid, such as sulfuric acid or para-toluenesulfonic acid . The reaction conditions usually involve heating the reactants to a temperature range of 150-200°C to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where phthalic anhydride and decyl alcohols are fed into a reactor. The reaction mixture is then heated and stirred to ensure complete esterification. The product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Didecan-2-yl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key physicochemical parameters and applications of didecan-2-yl benzene-1,2-dicarboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Key Applications
This compound Not reported C₂₈H₄₄O₈ ~508 (calculated) Not available Inferred: Plasticizers, agrochemicals
Dioctyl benzene-1,2-dicarboxylate 117-84-0 C₂₄H₃₈O₄ 390.56 ~1.05 (est.) Therapeutics, pesticides
Dibutyl benzene-1,2-dicarboxylate 84-74-2 C₁₆H₂₂O₄ 282.33 1.053 Pesticides, plastics
Diundecyl benzene-1,2-dicarboxylate 3648-20-2 C₂₈H₄₄O₈ 508.64 Not available Industrial applications
Ethyl benzene-1,2-dicarboxylate Not reported C₁₂H₁₂O₄ 220.22 Not available Pharmaceuticals

Notes:

  • Shorter chains (e.g., dibutyl, ethyl) improve solubility in organic solvents, making them suitable for pharmaceutical formulations .

Material Science and Coordination Chemistry

  • Benzene-1,2-dicarboxylate ligands (without alkyl chains) form coordination polymers with metals like Cu(II) and In(III), creating layered or 3D networks for catalytic or optical applications .
  • Alkyl esters like didecan-2-yl are less studied in coordination chemistry but may serve as precursors for functionalized materials.

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